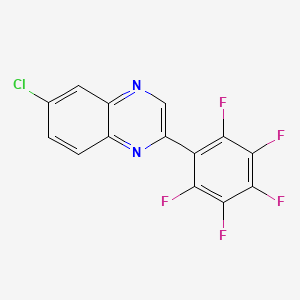
6-Chloro-2-(perfluorophenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(perfluorophenyl)quinoxaline: is a heterocyclic aromatic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the 6th position and a perfluorophenyl group at the 2nd position. It has the molecular formula C14H4ClF5N2 and a molecular weight of 330.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(perfluorophenyl)quinoxaline typically involves the condensation of appropriate substituted o-phenylenediamine with perfluorinated benzene derivatives. One common method includes the reaction of 6-chloroquinoxaline with pentafluorobenzene under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted quinoxalines.
Oxidation and Reduction: The quinoxaline ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and phenols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative .
Scientific Research Applications
Chemistry: 6-Chloro-2-(perfluorophenyl)quinoxaline is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(perfluorophenyl)quinoxaline involves its interaction with specific molecular targets. The perfluorophenyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The quinoxaline ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function . Additionally, the chlorine atom may form hydrogen bonds or halogen bonds with biological molecules, further influencing its activity .
Comparison with Similar Compounds
- 6-Chloro-2-phenoxyquinoxaline
- 6-Chloro-2-(2-cyanophenoxy)quinoxaline
- 6-Chloro-2-(4-tert-butylphenoxy)quinoxaline
Comparison: 6-Chloro-2-(perfluorophenyl)quinoxaline is unique due to the presence of the perfluorophenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and chemical stability. This makes it more suitable for applications requiring high stability and specific interactions with biological targets compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C14H4ClF5N2 |
|---|---|
Molecular Weight |
330.64 g/mol |
IUPAC Name |
6-chloro-2-(2,3,4,5,6-pentafluorophenyl)quinoxaline |
InChI |
InChI=1S/C14H4ClF5N2/c15-5-1-2-6-7(3-5)21-4-8(22-6)9-10(16)12(18)14(20)13(19)11(9)17/h1-4H |
InChI Key |
LXDXAVKBLMOPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


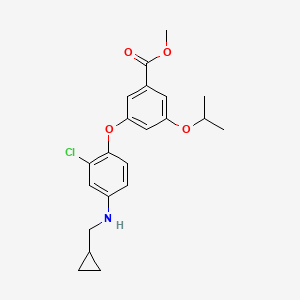
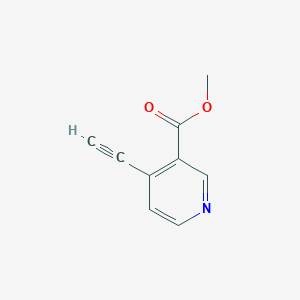
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
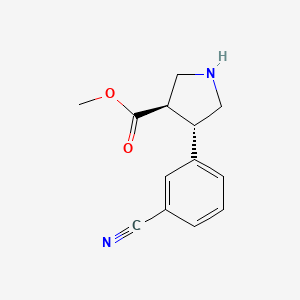
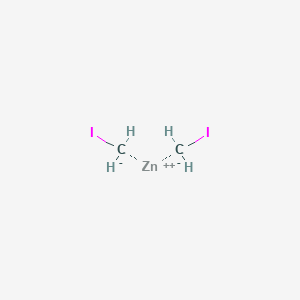
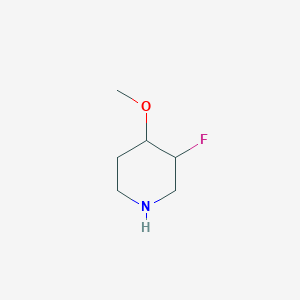

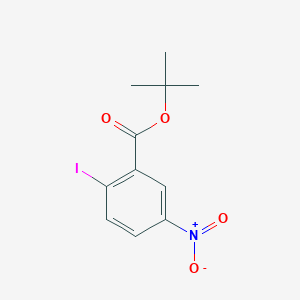
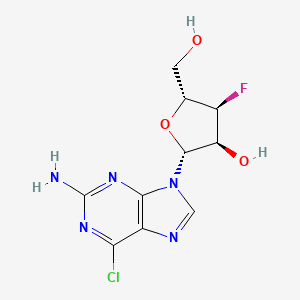
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)
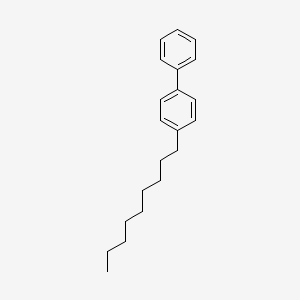
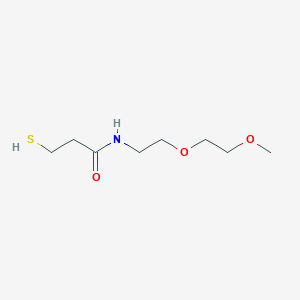
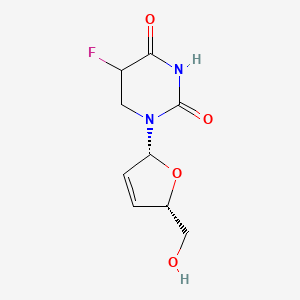
![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)
